1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Description
Synthesis Analysis
The synthetic strategies for spiro-heterocycles, including azetidin-2-one and pyrrolidine derivatives, have been extensively studied. These compounds exhibit diverse biological and pharmacological activities. The synthesis of 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione likely involves intricate steps, considering the presence of both azetidinone and pyrrolidine rings. Researchers have developed methodologies to construct such spirocyclic compounds, often utilizing β-lactam synthon methods .
Molecular Structure Analysis
The molecular structure of 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione comprises a fused azetidinone and pyrrolidine ring system. The spiro carbon atom connects these two rings, contributing to the compound’s rigidity and potential bioactivity. The stereochemistry of the molecule, including the spatial arrangement of substituents, significantly influences its biological profile .
Chemical Reactions Analysis
While specific chemical reactions for this compound would require detailed literature analysis, we can anticipate that it may participate in various transformations due to its functional groups. For instance, the β-lactam ring could undergo nucleophilic attack, ring-opening reactions, or cyclizations. Investigating the reactivity of this compound would involve examining its behavior under different reaction conditions .
Scientific Research Applications
- Pyrrolidine-2,5-dione has been investigated for its inhibitory activity against carbonic anhydrase (CA) isoenzymes, specifically hCA I and hCA II . These enzymes play crucial roles in various diseases, including retinal and renal disorders. Further modifications could enhance its efficacy as a CA inhibitor.
- A study demonstrated that compounds containing the pyrrolidine-2,5-dione scaffold exhibited nanomolar activity against CK1γ and CK1ε kinases . Researchers suggested exploring modifications to understand how the chiral moiety affects kinase inhibition.
- The prodrug approach led to the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one , a derivative of pyrrolidine-2,5-dione. This compound was characterized and evaluated for potential pharmacological applications .
- Fluorinated compounds have gained prominence in various industries. Pyrrolidine-2,5-dione derivatives, with their unique fluorine substitution patterns, could find applications in crop protection and other fields .
- The stereoisomers of pyrrolidine-2,5-dione, along with spatial orientation of substituents, significantly impact the biological profile of drug candidates. Understanding these relationships can guide drug design .
- Researchers have explored two main synthetic strategies:
Carbonic Anhydrase Inhibition
Chiral Moiety Influence on Kinase Inhibition
Design of Prodrugs
Fluorinated Organic Chemicals
Stereochemistry and Biological Activity
Synthetic Strategies
properties
IUPAC Name |
1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-2-1-3-12(17)10(11)6-15(22)18-7-9(8-18)19-13(20)4-5-14(19)21/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAIWAWRBQLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione |
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